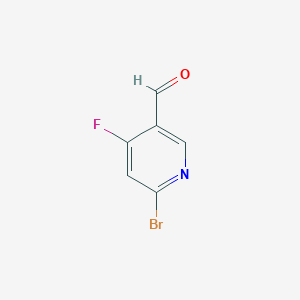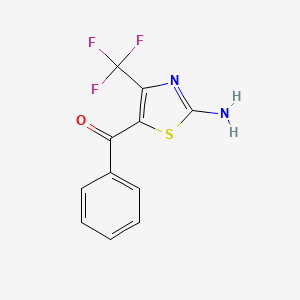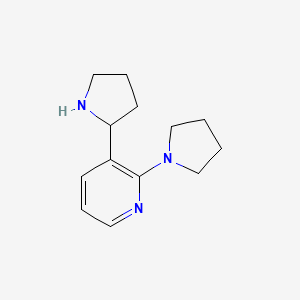
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 g/mol . It is characterized by the presence of a mesityl group attached to a pyrrole ring, which is further substituted with two methyl groups and an aldehyde group. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as mesitylene and pyrrole derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may include large-scale batch reactions with optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the mesityl group, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the mesityl and pyrrole groups may contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1-Mesityl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:
2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: This compound lacks the mesityl group, which may result in different chemical reactivity and applications.
3,5-Dimethyl-1H-pyrrole-2-carbaldehyde: The position of the aldehyde group is different, which can influence the compound’s chemical properties and reactivity.
1-Mesityl-1H-pyrrole-3-carbaldehyde: This compound lacks the methyl groups on the pyrrole ring, which may affect its stability and reactivity.
Properties
Molecular Formula |
C16H19NO |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2,5-dimethyl-1-(2,4,6-trimethylphenyl)pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C16H19NO/c1-10-6-11(2)16(12(3)7-10)17-13(4)8-15(9-18)14(17)5/h6-9H,1-5H3 |
InChI Key |
JKBTXUDNLHSZQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C(=CC(=C2C)C=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-5-Fluoro-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B11812664.png)
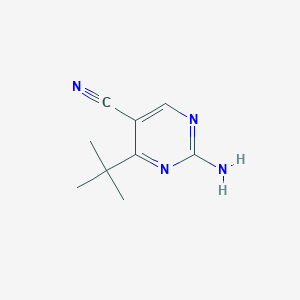
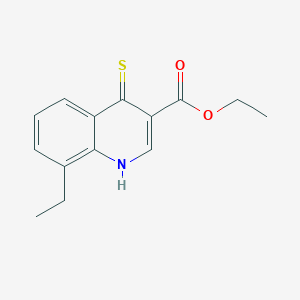

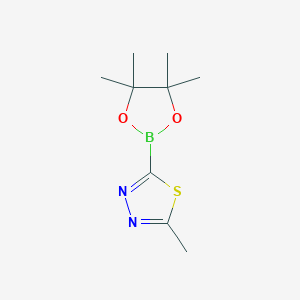
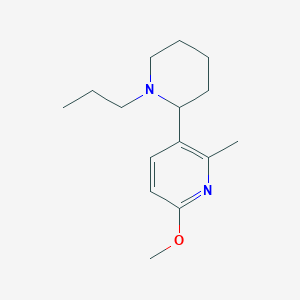

![tert-Butyl 1,3-dioxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B11812701.png)


![2-(7-(3,4-Dimethoxybenzoyl)-5-oxo-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11812718.png)
